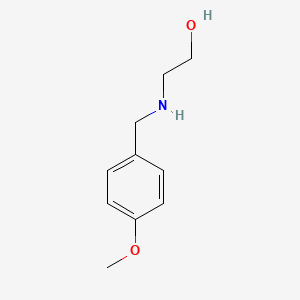
methyl 2-(1H-pyrazol-1-yl)propanoate
Overview
Description
“Methyl 2-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the empirical formula C7H10N2O2 . It is a member of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “methyl 2-(1H-pyrazol-1-yl)propanoate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study has shown that hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “methyl 2-(1H-pyrazol-1-yl)propanoate” comprises a pyrazole ring attached to a propanoate group. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-(1H-pyrazol-1-yl)propanoate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Methyl 2-(1H-pyrazol-1-yl)propanoate is a valuable scaffold in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been investigated for their roles as androgen receptor antagonists . These compounds can inhibit the proliferation of prostate cancer cells, making them promising candidates for prostate cancer therapy .
Antimicrobial Agents
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. Methyl 2-(1H-pyrazol-1-yl)propanoate can be synthesized and modified to enhance its efficacy against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents to combat resistant pathogens .
Antileishmanial and Antimalarial Activities
Pyrazole derivatives have been studied for their antileishmanial and antimalarial properties. Methyl 2-(1H-pyrazol-1-yl)propanoate can be used as a core structure for synthesizing compounds that show potent activity against Leishmania and Plasmodium species. These compounds could be crucial in developing treatments for neglected tropical diseases .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. Methyl 2-(1H-pyrazol-1-yl)propanoate can be utilized to design and synthesize new anti-inflammatory drugs. These drugs could help manage chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Properties
Compounds containing the pyrazole moiety, including methyl 2-(1H-pyrazol-1-yl)propanoate, have been investigated for their antioxidant activities. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Agricultural Chemicals
Methyl 2-(1H-pyrazol-1-yl)propanoate can be used in the development of agrochemicals. Pyrazole derivatives have been studied for their herbicidal, fungicidal, and insecticidal properties. This compound can be a starting point for creating new agricultural chemicals that protect crops from pests and diseases .
Mechanism of Action
Target of Action
Methyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of Methyl 2-(1H-pyrazol-1-yl)propanoate with its targets.
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been shown to have various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
properties
IUPAC Name |
methyl 2-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601934 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100554-34-5 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
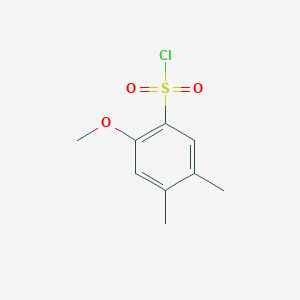
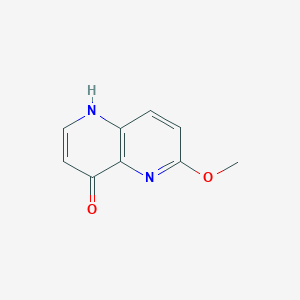
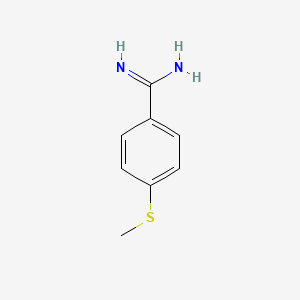

![{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B3022548.png)


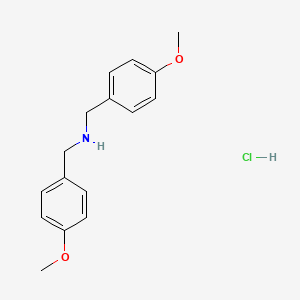
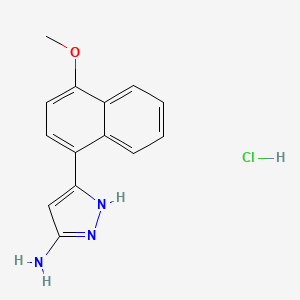
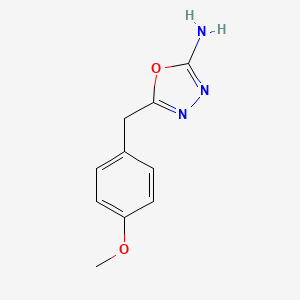

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)
